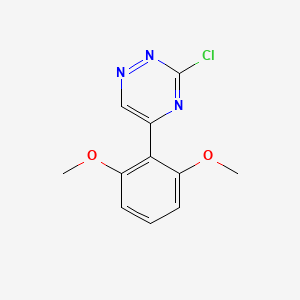

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine |

InChI |

InChI=1S/C11H10ClN3O2/c1-16-8-4-3-5-9(17-2)10(8)7-6-13-15-11(12)14-7/h3-6H,1-2H3 |

InChI Key |

SHTWFVOSEKVKLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine typically involves the reaction of 2,6-dimethoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The process involves the substitution of chlorine atoms in cyanuric chloride with the amine group of 2,6-dimethoxyaniline, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine compound.

Scientific Research Applications

Anticancer Applications

The triazine ring structure is known for its significant role in anticancer drug development. Various studies have demonstrated that compounds containing the 1,2,4-triazine moiety exhibit cytotoxic activities against different cancer cell lines.

- Mechanism of Action : Compounds similar to 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the ERK pathway and inhibiting phosphodiesterase enzymes .

-

Case Studies :

- A study reported that derivatives of 1,2,4-triazine exhibited IC50 values below 100 μM against human breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2) cell lines .

- Another investigation found that specific triazine derivatives led to significant increases in apoptotic cell populations in treated cultures .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The triazine derivatives have demonstrated effectiveness against various bacterial and fungal strains.

- Mechanism of Action : The antimicrobial activity is believed to arise from the ability of triazines to disrupt cellular processes in pathogens, potentially through enzyme inhibition or interference with nucleic acid synthesis .

- Research Findings :

Potential Antiviral Applications

Emerging research indicates that triazine compounds may possess antiviral properties.

- Mechanism of Action : The antiviral activity is hypothesized to be linked to the ability of these compounds to bind effectively to viral proteins and inhibit their function .

- Case Studies :

Biological Activities Summary Table

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The chloro and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

Spiro-1,2,4-triazine derivatives (7a–7d)

- Structure: Spiro-fused triazines with variable substituents.

- Key Differences: The spiro architecture introduces conformational rigidity, unlike the planar 3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine.

- Activity: Exhibited antioxidant properties (DPPH IC₅₀: 200–1,000 ppm), comparable to BHT and TBHQ .

Azolo[1,2,4]triazines (e.g., triazavirin, remdesivir)

- Structure: Fused triazines (e.g., pyrazolo- or pyrrolo-triazines).

- Key Differences: Annulated rings enhance structural stability and target specificity (e.g., antiviral activity via RNA polymerase inhibition) .

3-(Trifluoromethyl)benzo[e][1,2,4]triazines

- Structure: Benzannulated triazines with a CF₃ group at C3.

- Key Differences: The electron-withdrawing CF₃ group increases electrophilicity, contrasting with the electron-donating methoxy groups in the target compound .

Benzofuran-1,2,4-triazine hybrids Structure: 1,2,4-triazines linked to benzofuran moieties.

3,6-Diphenyl-1,2,4-triazine derivatives

- Structure: Diaryl-substituted triazines with variable C5 substituents (e.g., Cl, OH, sulfide).

- Key Differences: Symmetrical substitution at C3 and C6 contrasts with the asymmetrical substitution in the target compound, affecting solubility and aggregation behavior .

Biological Activity

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.67 g/mol. The presence of the chlorine atom and the methoxy groups contributes significantly to its chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds featuring the 1,2,4-triazine moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116, HeLa, and MCF-7 . The mechanism often involves induction of apoptosis and inhibition of key enzymes involved in tumorigenesis.

- Enzyme Inhibition : Triazine derivatives have been found to inhibit enzymes like lysophosphatidic acid acyltransferase (LPAAT), which is elevated in certain tumor tissues. This inhibition can lead to reduced tumor growth and proliferation .

- Additional Biological Properties : Beyond anticancer effects, 1,2,4-triazines have shown potential as antiviral, fungicidal, insecticidal, and antimicrobial agents . Their structural versatility allows for modifications that enhance their biological efficacy.

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various triazine derivatives on cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 34 μM to 36 μM against HCT-116 and HeLa cells. The study highlighted that these compounds induced apoptosis through caspase activation and altered mitochondrial membrane potential .

Study 2: Mechanistic Insights

Another research focused on the mechanism of action of triazine derivatives in cancer treatment. It was found that these compounds could effectively disrupt cellular pathways by modulating enzyme activities related to cancer progression. The study emphasized the importance of structural modifications in enhancing biological activity .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Utilizing chlorinated phenols and appropriate reagents for triazine formation.

- Reaction Conditions : Conducting reactions under controlled temperatures with solvents conducive to triazine formation.

- Purification : Employing crystallization or chromatography techniques to isolate the desired compound.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine, and what experimental parameters require optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,2,4-triazine derivatives are often prepared by refluxing semicarbazones/thiosemicarbazones with sodium hydroxide (e.g., 6-(2-amino-3,5-substituted phenyl)-1,2,4-triazines) . Key parameters include reaction temperature (typically 80–120°C), solvent choice (DMF or glacial acetic acid), and stoichiometry of halogenated intermediates (e.g., 3-chloro substituent introduction). Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : - and -NMR to verify aromatic protons (2,6-dimethoxyphenyl) and triazine ring signals.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]).

- X-ray crystallography : For absolute stereochemical assignment, particularly if fused heterocycles are present .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

- Methodological Answer : Prioritize in vitro assays for:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., CDK inhibitors) using fluorometric substrates .

- Physicochemical profiling : SwissADME to predict logP, solubility, and drug-likeness .

Advanced Research Questions

Q. How do modifications to the triazine core or substituents (e.g., chloro, dimethoxyphenyl) affect anticancer activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling for aryl group variations. Test cytotoxicity across cell lines and compare with control drugs (e.g., celecoxib) .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Common challenges include:

- Signal overlap in NMR : Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton coupling.

- Low solubility in aqueous media : Employ DMSO as a co-solvent in bioassays (≤1% v/v to avoid cytotoxicity) .

- Thermal instability during GC-MS : Opt for ESI-MS instead of electron ionization .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies by:

- Standardizing assay conditions : Use identical cell lines, serum concentrations, and incubation times.

- Validating target engagement : Perform pull-down assays or surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., CDKs) .

- Replicating in orthogonal models : Compare in vitro results with ex vivo organoid models or zebrafish xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.